molecular formula C7H14N2O B13558233 1-Amino-N-isopropylcyclopropane-1-carboxamide

1-Amino-N-isopropylcyclopropane-1-carboxamide

Cat. No.: B13558233
M. Wt: 142.20 g/mol
InChI Key: YYFSARJVDGGFIB-UHFFFAOYSA-N
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Description

1-Amino-N-isopropylcyclopropane-1-carboxamide is a cyclopropane-based primary amine carboxamide characterized by a strained three-membered cyclopropane ring fused with a carboxamide group and an isopropyl substituent. However, as of 2025, it has been discontinued in commercial inventories, though its structural analogs remain relevant in chemical studies . The cyclopropane ring introduces significant ring strain, which can enhance reactivity in targeted synthetic pathways, while the carboxamide and amino groups provide sites for hydrogen bonding and functional derivatization.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-amino-N-propan-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-5(2)9-6(10)7(8)3-4-7/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

YYFSARJVDGGFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N-isopropylcyclopropane-1-carboxamide typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods allow for the formation of the cyclopropane ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-isopropylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-N-isopropylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-Amino-N-isopropylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane derivatives are widely studied for their unique physicochemical properties. Below is a detailed comparison of 1-Amino-N-isopropylcyclopropane-1-carboxamide with structurally or functionally related compounds:

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Cyclopropane ring with a carboxylic acid (–COOH) and amino (–NH2) group.
  • Molecular Formula: C₄H₇NO₂ (vs. C₇H₁₃N₂O for the target compound).
  • Applications : ACC is a key ethylene precursor in plant biology, regulating growth and stress responses . Unlike the carboxamide derivative, ACC’s carboxylic acid group enables enzymatic conversion to ethylene via ACC oxidase .
  • Reactivity: The carboxylic acid group in ACC participates in decarboxylation reactions, whereas the carboxamide group in this compound is less reactive under physiological conditions .

1-(Boc-Amino)cyclopropanecarboxylic Acid

  • Structure: Cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid.
  • Molecular Formula: C₉H₁₅NO₄ (vs. C₇H₁₃N₂O).
  • Applications : Used as a synthetic intermediate in peptide chemistry. The Boc group enhances solubility and stability during solid-phase synthesis, contrasting with the isopropyl carboxamide group in the target compound, which may sterically hinder certain reactions .

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide

  • Structure: Cyclopropane ring with a sulfonamide (–SO₂NH₂) and aminomethyl (–CH₂NH₂) group.
  • Molecular Formula : C₇H₁₆N₂O₂S (vs. C₇H₁₃N₂O).
  • Applications: Sulfonamide derivatives are common in medicinal chemistry due to their enzyme-inhibiting properties.

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Structure: Cyclopropane carboxamide with a hydroxyiminoethyl substituent and methoxyphenyl group.
  • Applications : Reported in crystallography studies for structural analysis of strained rings. The methoxyphenyl group introduces aromatic π-stacking capabilities absent in the isopropyl-substituted analog .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound C₇H₁₃N₂O 155.19 g/mol Carboxamide, amino, cyclopropane Organic synthesis (discontinued)
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ 101.10 g/mol Carboxylic acid, amino, cyclopropane Plant ethylene synthesis
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 g/mol Boc-protected amino, carboxylic acid Peptide synthesis
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 g/mol Sulfonamide, aminomethyl, cyclopropane Enzyme inhibition studies

Research Findings and Key Insights

  • Reactivity : Cyclopropane carboxamides exhibit lower metabolic stability compared to sulfonamides due to susceptibility to enzymatic hydrolysis .
  • Synthetic Utility : Boc-protected derivatives are preferred in peptide synthesis for their stability, whereas the isopropyl carboxamide group in the target compound may limit its utility in large-scale applications .

Biological Activity

1-Amino-N-isopropylcyclopropane-1-carboxamide (also referred to as ACCA) is a compound of significant interest in both plant biology and pharmacology. Its biological activity is primarily linked to its role as a precursor in ethylene biosynthesis, which is crucial for various physiological processes in plants, including growth, development, and stress responses. This article reviews the biological activity of ACCA, focusing on its effects on plant resilience, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C6_6H10_10N2_2O
  • Molecular Weight : 142.16 g/mol
  • CAS Number : 2-Amino-3-hydroxy-3-(2-isopropylcyclopropyl)propanoic acid

ACCA functions as an ethylene precursor, influencing various metabolic pathways in plants. Ethylene is a gaseous hormone that regulates critical processes such as:

  • Fruit ripening
  • Leaf senescence
  • Response to biotic and abiotic stressors

The interaction of ACCA with ethylene biosynthesis pathways enhances plant defense mechanisms against pathogens and environmental stressors.

Biological Activity in Plants

Recent studies have demonstrated the efficacy of ACCA in enhancing plant resilience. For example, research focusing on maize (Zea mays) has shown that ACCA application significantly improves resistance to drought and pathogenic attacks. The compound enhances the expression of defense-related proteins and modulates hormonal responses to stress.

Case Study: Maize Resistance Enhancement

A study conducted by Kaur et al. (2023) investigated the effects of ACCA on maize plants under stress conditions. The findings indicated:

  • Binding Energy : ACCA exhibited a binding energy of −9.98 kcal/mol with key proteins involved in stress response.
  • Increased Yield : Application of ACCA resulted in improved productivity and yield under drought conditions.
  • Defense Mechanisms : Enhanced expression of defense-related genes was observed, indicating a robust immune response.
ParameterControl (No ACCA)ACCA Treatment
Yield (kg/ha)4.56.8
Drought Tolerance Score58
Pathogen Resistance Score47

Therapeutic Potential

Beyond its agricultural applications, ACCA's structural properties suggest potential therapeutic uses in human health. Its ability to modulate cellular pathways may offer insights into developing treatments for diseases where ethylene signaling plays a role, such as certain cancers.

Research Findings

Research has indicated that compounds similar to ACCA can inhibit specific cancer cell lines through their interaction with metabolic pathways involved in cell proliferation and apoptosis. This opens avenues for further exploration into the development of ACCA derivatives as potential anticancer agents.

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